2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide
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Overview
Description
2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a phenylpropyl group, and a ureido group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ureido Group:
Attachment of the Phenylpropyl Group: Finally, the phenylpropyl group is introduced via a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-((4-(3-methylureido)phenyl)sulfonyl)benzamide
- N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide
Uniqueness
2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-phenylpropylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-22-16-8-5-13-19(22)23(28)26-20-14-6-7-15-21(20)27-24(29)25-17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,26,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYJYVTSNYTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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